molecular formula C9H22ClNOSi B6218565 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride CAS No. 2742659-87-4

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride

Cat. No. B6218565
CAS RN: 2742659-87-4
M. Wt: 223.8
InChI Key:
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Description

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is a novel compound with a wide range of applications in the fields of organic synthesis, scientific research, and drug development. This compound is a type of silyl-azetidine, which is a cyclic organic compound that consists of a four-membered ring containing an oxygen atom and a nitrogen atom. It is a derivative of azetidine and is also known as 3-TBDMS-azetidine hydrochloride. This compound is highly soluble in organic solvents, making it an ideal choice for use in various organic synthesis reactions. In addition, 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride has been used in a variety of scientific research applications due to its unique properties. For example, it has been used in the synthesis of small-molecule inhibitors of protein-protein interactions (PPIs). This compound has also been used in the synthesis of novel peptide-based drugs and in the study of enzyme inhibition and drug design. In addition, this compound has been used in the synthesis of novel peptide-based drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is not yet fully understood. However, it is believed that this compound acts as an inhibitor of protein-protein interactions (PPIs). This is due to its ability to form strong hydrogen bonds with the amino acid side chains of proteins, thus preventing them from interacting with other molecules. In addition, this compound is believed to have the ability to disrupt the activity of enzymes and other proteins, thus inhibiting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride are not yet fully understood. However, this compound has been shown to inhibit the activity of enzymes and other proteins, thus preventing them from functioning properly. In addition, this compound has been shown to have the potential to disrupt the activity of certain hormones, such as testosterone and estrogen, and to interfere with the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is its high solubility in organic solvents, which makes it an ideal choice for use in various organic synthesis reactions. In addition, this compound has been used in a variety of scientific research applications due to its unique properties. However, this compound has some limitations, such as its potential to interfere with the metabolism of certain drugs and its potential to disrupt the activity of certain hormones.

Future Directions

There are a number of potential future directions for research on 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride. These include further research into the mechanism of action of this compound, further research into its biochemical and physiological effects, and further research into its potential applications in drug development. In addition, further research could be conducted into the synthesis of novel peptide-based drugs and into the use of this compound in the study of enzyme inhibition and drug design. Finally, further research could be conducted into the potential of this compound to interact with other molecules and to disrupt the activity of certain hormones and enzymes.

Synthesis Methods

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride can be synthesized by a variety of methods. The most common method involves the reaction of an alkyl halide with an amine in the presence of sodium hydride. This reaction produces a silyl-azetidine, which can then be hydrolyzed to form 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride. This method is simple and efficient and has been used in numerous organic synthesis reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride involves the protection of azetidine with tert-butyldimethylsilyl (TBDMS) group followed by quaternization with hydrochloric acid.", "Starting Materials": [ "Azetidine", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Azetidine is reacted with tert-butyldimethylsilyl chloride in the presence of triethylamine and diethyl ether to form 3-[(tert-butyldimethylsilyl)oxy]azetidine.", "The crude product is purified by column chromatography using a mixture of diethyl ether and methanol as the eluent.", "The purified product is then quaternized with hydrochloric acid to form 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride.", "The final product is obtained by filtration and drying under vacuum." ] }

CAS RN

2742659-87-4

Molecular Formula

C9H22ClNOSi

Molecular Weight

223.8

Purity

95

Origin of Product

United States

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